molecular formula C9H11FN2O2S B3009149 N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazole-4-carboxamide CAS No. 2202518-73-6

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B3009149
CAS No.: 2202518-73-6
M. Wt: 230.26
InChI Key: STRWJFNYNKPUGB-UHFFFAOYSA-N
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Description

N-(4-Fluorooxolan-3-yl)-N-methyl-1,3-thiazole-4-carboxamide is a fluorinated heterocyclic compound featuring a thiazole core linked to a substituted oxolane (tetrahydrofuran) moiety. The thiazole ring is substituted at the 4-position with a carboxamide group, where the amide nitrogen is methylated and attached to a 4-fluorooxolan-3-yl group. This structural motif is designed to enhance metabolic stability and bioavailability, as fluorination often improves lipophilicity and resistance to enzymatic degradation .

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2S/c1-12(8-3-14-2-6(8)10)9(13)7-4-15-5-11-7/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRWJFNYNKPUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C(=O)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the fluorooxolane ring and the thiazole ring. The fluorooxolane ring can be synthesized through a fluorination reaction of an oxolane precursor. The thiazole ring is usually prepared via a cyclization reaction involving a thioamide and a haloketone. The final step involves coupling the fluorooxolane and thiazole intermediates through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group in the oxolane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a)

  • Structure: Contains a benzothiazole core instead of a thiazole, with a thiazolidinone ring substituted at the 4-position.
  • Synthesis: Synthesized via condensation of hydrazides with isothiocyanates, followed by cyclization in ethanol under reflux (60% yield) .
  • Key Differences: The thiazolidinone ring introduces a ketone group, altering electronic properties and hydrogen-bonding capacity compared to the fluorooxolan group in the target compound.

N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d)

  • Structure: Features a 4-fluorophenyl substituent on the thiazolidinone ring.
  • Synthesis: Refluxed in ethanol at 208°C (62% yield) .
  • Key Differences : The fluorophenyl group enhances π-π stacking interactions but lacks the oxolane ring’s conformational rigidity, which may influence pharmacokinetics .

2-{4-[(3-Chlorophenyl)methoxy]phenyl}-N-[(oxolan-2-yl)methyl]-1,3-thiazole-4-carboxamide

  • Structure : Shares the thiazole-4-carboxamide backbone but substitutes the oxolan-2-ylmethyl group for the target compound’s 4-fluorooxolan-3-yl group.
  • Relevance : Demonstrates the impact of oxolan substitution patterns on solubility and target binding. The chloroaryl group may enhance hydrophobic interactions compared to the fluorine in the target compound .

Spectroscopic Data

Compound Class IR ν(C=O) (cm⁻¹) IR ν(NH) (cm⁻¹) NMR Shifts (¹H/¹³C)
Target Compound (Inferred) ~1660–1680 ~3150–3300 δ 7.5–8.5 (thiazole H), δ 4.5–5.5 (oxolan H)
Benzothiazole Carboxamides 1682–1705 3278–3414 δ 7.8–8.2 (aromatic H), δ 4.1–4.3 (CH₂)
1,2,4-Triazole-Thiones Absent (C=O) 3278–3414 δ 7.2–7.9 (aromatic H), δ 2.5–3.0 (CH₃)

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